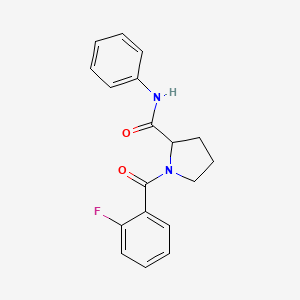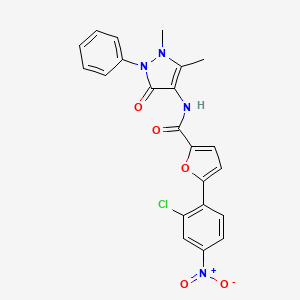
1-(2-fluorobenzoyl)-N-phenylprolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-N-phenylprolinamide, also known as FPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPPP belongs to the class of prolinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-fluorobenzoyl)-N-phenylprolinamide involves the selective inhibition of proline-containing enzymes. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in more detail below.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of proline-containing enzymes. This has been shown to have a range of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
1-(2-fluorobenzoyl)-N-phenylprolinamide has several advantages for use in lab experiments. It is a highly selective inhibitor of proline-containing enzymes, which makes it a valuable tool for studying the role of these enzymes in biological systems. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for research labs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, this compound may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research involving 1-(2-fluorobenzoyl)-N-phenylprolinamide. One promising area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in cancer. This compound has been shown to inhibit the activity of these enzymes, which are often overexpressed in cancer cells. Additionally, this compound may have potential applications in the development of new cancer therapies.
Another area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in neurological disorders. This compound has been shown to have neuroprotective effects, which could make it a valuable tool for studying the mechanisms underlying these disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in a range of scientific research areas. Its ability to selectively inhibit the activity of proline-containing enzymes makes it a valuable tool for studying the role of these enzymes in biological systems. While there are limitations to its use in lab experiments, there are also many future directions for research involving this compound, including its potential applications in cancer and neurological disorders.
合成法
1-(2-fluorobenzoyl)-N-phenylprolinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-(2-fluorobenzoyl)-N-phenylprolinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of proline-containing proteins in biological systems. This compound has been shown to selectively inhibit the activity of proline-containing enzymes, which play important roles in a variety of cellular processes.
特性
IUPAC Name |
1-(2-fluorobenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNNQGVHXVXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![2-[(6-benzyl-3-{[(benzylthio)acetyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6026352.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![2-[(2-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6026388.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)